iRucaparib-AP6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
iRucaparib-AP6 is a highly efficient and specific PROTAC (Proteolysis-Targeting Chimera) PARP1 degrader . It is a non-trapping PARP1 degrader that blocks both the catalytic activity and scaffolding effects of PARP1 . It is used for scientific research .
Molecular Structure Analysis
The molecular formula of this compound is C46H55FN6O11 . Its molecular weight is 886.96 g/mol . The InChI string and SMILES representation provide more details about its molecular structure .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 887.0 g/mol . It has 4 hydrogen bond donors and 14 hydrogen bond acceptors . It also has 26 rotatable bonds .
科学的研究の応用
PARP1 分解
iRucaparib-AP6 は、非常に効率的で特異的な PARP1 分解剤です {svg_1}. これは、非常に効率的で特異的な PARP1 分解をもたらす低分子 PARP 分解剤として設計されています {svg_2}.
PARP1 の酵素活性の阻害
This compound は、PARP1 の酵素活性を阻害します {svg_3}. これは、in vitro で PARP1 の触媒活性を阻害します {svg_4}.
PARP1 媒介シグナル伝達の阻害
This compound は、無傷の細胞における PARP1 媒介ポリ ADP リボシル化シグナル伝達を阻害します {svg_5}. この戦略は、PARP1 遺伝子枯渇を模倣します {svg_6}.
PARP1 阻害とトラッピングの分離
This compound は、PARP1 阻害を PARP1 トラッピングから薬理学的に分離することを可能にします {svg_7}. これは、PARP1 を枯渇させることで達成されます {svg_8}.
DNA 損傷誘発エネルギー危機からの細胞保護
This compound は、DNA 損傷誘発エネルギー危機と細胞死から筋肉細胞と初代心筋細胞を保護します {svg_9}. これは、PARP1 を枯渇させることで達成されます {svg_10}.
PARP1 の足場効果の遮断
This compound は、PARP1 の触媒活性と足場効果の両方を遮断する、非トラッピング PARP1 分解剤です {svg_11}.
自然免疫応答の活性化の回避
This compound などの「非トラッピング」PARP1 分解剤は、自然免疫応答の活性化を回避する能力を持つため、非腫瘍性疾患に役立つ可能性があります {svg_12}.
PARP1 過剰活性化によって引き起こされる病的状態の改善
これらの化合物は、PARP1 の触媒活性と足場効果の両方を遮断する「非トラッピング」PARP1 分解剤を表しており、PARP1 過剰活性化によって引き起こされるさまざまな病的状態の改善のための理想的なアプローチを提供します {svg_13}.
作用機序
Target of Action
iRucaparib-AP6 is a highly efficient and specific PROTAC PARP1 degrader . The primary target of this compound is PARP1 , an enzyme that plays an essential role in DNA repair .
Mode of Action
This compound, a non-trapping PARP1 degrader, blocks both the catalytic activity and scaffolding effects of PARP1 . By targeting the genetically-mutated cancer cells that lack a DNA repair mechanism, this compound causes cancer cell death and reduces tumor growth .
Biochemical Pathways
The action of this compound affects the poly-ADP-ribosylation signaling in cells . This signaling pathway is crucial for the repair of DNA strand breaks. The disruption of this pathway compromises genetic stability and is a known mechanism of cancer initiation, development, and progression .
Pharmacokinetics
It’s known that this compound induces robust parp1 degradation at concentrations as low as 50 nm .
Result of Action
The result of this compound action is the degradation of PARP1 , which leads to the blocking of both the catalytic activity and scaffolding effects of PARP1 . This leads to the death of cancer cells and reduction in tumor growth .
Action Environment
It’s known that the presence of the parp1 protein with uncompromised dna-binding activities is required for this compound-induced innate immune response .
Safety and Hazards
将来の方向性
iRucaparib-AP6 represents a new approach for the amelioration of various pathological conditions caused by PARP1 hyperactivation . By depleting PARP1, this compound protects muscle cells and primary cardiomyocytes from DNA-damage-induced energy crisis and cell death . This suggests potential applications in non-oncological diseases .
生化学分析
Biochemical Properties
iRucaparib-AP6 interacts with PARP1, an enzyme that plays a crucial role in DNA repair . It blocks both the catalytic activity and scaffolding effects of PARP1 . This interaction results in the degradation of PARP1, disrupting its role in DNA repair .
Cellular Effects
This compound has significant effects on various types of cells. For instance, it protects muscle cells and primary cardiomyocytes from DNA-damage-induced energy crisis and cell death . It also induces robust PARP1 degradation in HeLa cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by blocking the enzymatic activity of PARP1 . It also disrupts the scaffolding effects of PARP1, which are crucial for DNA repair .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, it induces robust PARP1 degradation in primary rat neonatal cardiomyocytes within 24 hours .
Metabolic Pathways
This compound is involved in the DNA damage response pathway by interacting with PARP1
特性
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-[2-[2-[2-[2-[[4-(6-fluoro-9-oxo-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-2-yl)phenyl]methyl-methylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H55FN6O11/c1-52(29-30-5-7-31(8-6-30)42-33-11-12-49-43(55)35-27-32(47)28-37(50-42)40(33)35)14-16-60-18-20-62-22-24-64-26-25-63-23-21-61-19-17-59-15-13-48-36-4-2-3-34-41(36)46(58)53(45(34)57)38-9-10-39(54)51-44(38)56/h2-8,27-28,38,48,50H,9-26,29H2,1H3,(H,49,55)(H,51,54,56) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMDCINUVWULST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOCCOCCOCCOCCOCCOCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O)CC4=CC=C(C=C4)C5=C6CCNC(=O)C7=C6C(=CC(=C7)F)N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H55FN6O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
887.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the main advantage of using iRucaparib-AP6 in PARP1 research?
A1: this compound allows researchers to specifically degrade PARP1, effectively decoupling the effects of PARP1 trapping from its inhibition []. This is important because traditional PARP inhibitors can have both effects, making it difficult to isolate the specific consequences of each mechanism.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。